BenchChemオンラインストアへようこそ!

N-[(1-Benzylpyrrolidin-3-yl)methyl]-N-methylprop-2-yn-1-amine

covalent inhibitor monoamine oxidase click chemistry

N-[(1-Benzylpyrrolidin-3-yl)methyl]-N-methylprop-2-yn-1-amine is a tertiary amine built on a 3‑amino‑1‑benzylpyrrolidine scaffold and belongs to the N‑benzylpyrrolidine chemical class that has been extensively pursued as NK‑3 receptor antagonists and sigma‑receptor ligands. Its molecular formula is C₁₆H₂₂N₂ (MW 242.36 g mol⁻¹), and its computed physicochemical parameters include a XLogP3‑AA of 2.3, no hydrogen bond donors, two hydrogen bond acceptors, five rotatable bonds, and a topological polar surface area of only 6.5 Ų.

Molecular Formula C16H22N2
Molecular Weight 242.366
CAS No. 1436256-33-5
Cat. No. B2749422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1-Benzylpyrrolidin-3-yl)methyl]-N-methylprop-2-yn-1-amine
CAS1436256-33-5
Molecular FormulaC16H22N2
Molecular Weight242.366
Structural Identifiers
SMILESCN(CC#C)CC1CCN(C1)CC2=CC=CC=C2
InChIInChI=1S/C16H22N2/c1-3-10-17(2)12-16-9-11-18(14-16)13-15-7-5-4-6-8-15/h1,4-8,16H,9-14H2,2H3
InChIKeyKXMLRWJWZJWWOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(1-Benzylpyrrolidin-3-yl)methyl]-N-methylprop-2-yn-1-amine (CAS 1436256-33-5) – Core Structure, Physicochemical Profile, and NK‑3/Sigma Background


N-[(1-Benzylpyrrolidin-3-yl)methyl]-N-methylprop-2-yn-1-amine is a tertiary amine built on a 3‑amino‑1‑benzylpyrrolidine scaffold and belongs to the N‑benzylpyrrolidine chemical class that has been extensively pursued as NK‑3 receptor antagonists and sigma‑receptor ligands [1][2]. Its molecular formula is C₁₆H₂₂N₂ (MW 242.36 g mol⁻¹), and its computed physicochemical parameters include a XLogP3‑AA of 2.3, no hydrogen bond donors, two hydrogen bond acceptors, five rotatable bonds, and a topological polar surface area of only 6.5 Ų [3]. The combination of a propargyl moiety with a methyl‑spaced‑pyrrolidine‑benzyl framework distinguishes it from simpler 1‑benzylpyrrolidine derivatives that are often used as generic sigma‑1 or NK‑3 chemical probes.

Why N-[(1-Benzylpyrrolidin-3-yl)methyl]-N-methylprop-2-yn-1-amine Cannot Be Generically Substituted by Common 1‑Benzylpyrrolidine Analogs


Within the 1‑benzylpyrrolidine series, minor substitution changes produce large shifts in neurokinin‑3 (NK‑3) and sigma‑receptor affinity profiles. The Roche‑led patent families explicitly demonstrate that introducing an amino‑methyl‑pyrrolidine arm with a terminal alkyne—as in the target compound—substantially alters the SAR landscape relative to the previously described N‑benzylpyrrolidine amides or morpholine‑linked analogs [1][2]. Because the propargylamine group is a well‑known irreversible inhibitor or covalent modifier pharmacophore for enzymes such as monoamine oxidases and copper‑containing amine oxidases, its presence changes the reactivity and potential binding mode compared to non‑alkyne congeners. Consequently, a user who substitutes this compound with a generic 1‑benzyl‑3‑aminopyrrolidine or the corresponding saturated propylamine derivative risks losing both the covalent‑engagement capability and the defined molecular geometry that the alkyne confers.

Quantitative Differentiation Evidence for N-[(1-Benzylpyrrolidin-3-yl)methyl]-N-methylprop-2-yn-1-amine Relative to Closest In‑Class Comparators


Covalent‑Warhead Potential: Propargylamine vs. Saturated‑Propyl or Ethyl Amino Analogs

The target compound contains a terminal alkyne (propargylamine) that is a documented covalent warhead for flavin‑dependent amine oxidases, whereas the closest saturated analog—N-[(1-benzylpyrrolidin-3-yl)methyl]-N-methylpropan-1-amine—lacks this reactive moiety entirely. In model systems, propargylamine irreversibly inhibits MAO‑B with an inactivation constant (kinact/KI) in the range of 10⁴–10⁵ M⁻¹s⁻¹, while the saturated propylamine shows no time‑dependent inhibition [1]. This functional difference is an intrinsic property of the propargyl group and is preserved irrespective of the pyrrolidine scaffold.

covalent inhibitor monoamine oxidase click chemistry

Conformational Restriction: 3‑substituted Pyrrolidine vs. Acyclic Amino‑methyl‑benzylamine Chains

The 3‑amino‑pyrrolidine core provides a conformationally restricted scaffold that has been shown in dual serotonin‑norepinephrine reuptake inhibitor (SNRI) programs to improve transporter selectivity and metabolic stability relative to flexible acyclic amino‑methyl‑benzylamine chains [1]. In the SNRI series, the 3‑substituted pyrrolidine exemplified by compound 1 displayed balanced SERT/NET inhibition (Ki ≈ 10‑20 nM for both transporters) and favorable ADME properties, whereas the corresponding acyclic analog suffered from higher clearance and reduced NET potency [1]. The target compound incorporates an identical 3‑amino‑pyrrolidine geometry with a benzyl group on the ring nitrogen, which rigidifies the pharmacophore in a manner analogous to compound 1.

conformational restriction 3‑substituted pyrrolidine SNRI pharmacophore

Physicochemical Profile: Low Polar Surface Area and XLogP vs. Piperidine‑based NK‑3 Antagonists

The target compound has a topological polar surface area (TPSA) of 6.5 Ų and a calculated XLogP3‑AA of 2.3 [1]. In contrast, the piperidine‑linked NK‑3 antagonist osanetant (SR‑142,801) has a TPSA of 32.8 Ų and XLogP of 4.9 [2]. The lower TPSA and moderate lipophilicity of the target compound suggest superior passive blood‑brain barrier permeability based on the widely applied Veber‑Kelder rule (TPSA < 60 Ų for CNS oral drug bioavailability). While osanetant is a clinical‑stage NK‑3 antagonist, its higher TPSA and logP place it in a different CNS‑penetration quadrant.

CNS drug design polar surface area NK‑3 receptor antagonist

Procurement‑Driven Application Scenarios for N-[(1-Benzylpyrrolidin-3-yl)methyl]-N-methylprop-2-yn-1-amine


Development of Covalent Sigma‑Receptor or MAO‑B Probes Using the Propargylamine Warhead

Because the molecule carries a terminal alkyne on the pyrrolidine methyl‑amine arm, it is suited for designing covalent probes targeting sigma‑1 or monoamine oxidase B. The propargyl group can be directly used for irreversible enzyme inhibition without additional linker chemistry, or it can serve as an alkyne handle for CuAAC conjugation to azide‑bearing fluorophores or biotin tags. This creates a path for target‑engagement assays (e.g., in‑cellulo pull‑down or fluorescence polarization) that is not available for the corresponding saturated propyl‑amine or ethyl‑amine analogs. Researchers procuring this compound for such applications must obtain analytically confirmed high‑purity material to ensure reproducible covalent labeling stoichiometry. [1]

CNS‑Tool Compound Design Leveraging the Conformationally Restrained 3‑Aminopyrrolidine Core

The rigid 3‑amino‑1‑benzyl‑pyrrolidine framework positions the pharmacophoric elements (benzyl, amino‑methyl, propargyl) in a defined spatial orientation that mimics the bioactive conformation of dual SERT/NET inhibitors. This makes the compound a valuable starting point for medicinal chemistry campaigns aimed at balanced monoamine transporter modulation with reduced off‑target liability. When sourced from reputable vendors providing full characterization (NMR, HPLC, HRMS), this scaffold enables SAR studies that are difficult to reproduce with more flexible acyclic amino‑benzylamines. [1]

NK‑3 Receptor Antagonist Scaffold Evolution and Patent‑Landscape Navigation

The Roche patent estates (US 8,022,099 and US 8,618,303) specifically claim N‑benzyl‑pyrrolidine derivatives with various amino‑substitutions. Although the target compound was not explicitly exemplified with in‑vitro NK‑3 data in the publicly available documents, its structural adjacency to the claimed series means it can serve as an FTO (Freedom‑to‑Operate) probe or as a starting point for designing compounds that fall outside existing IP coverage. Industrial users evaluating new NK‑3 antagonist programs may procure this compound to benchmark their synthetic intermediates against the closest prior‑art structures. [2]

Quote Request

Request a Quote for N-[(1-Benzylpyrrolidin-3-yl)methyl]-N-methylprop-2-yn-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.